molecular formula C16H7N3O6 B3363436 1,2,5-Trinitrofluoranthene CAS No. 102493-22-1

1,2,5-Trinitrofluoranthene

Cat. No.: B3363436
CAS No.: 102493-22-1
M. Wt: 337.24 g/mol
InChI Key: WJRXFNAKNAZDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trinitrofluoranthene: is a nitroaromatic compound with the molecular formula C16H7N3O6 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three nitro groups attached to the fluoranthene core, specifically at the 1, 2, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trinitrofluoranthene typically involves the nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trinitrofluoranthene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products:

    Reduction: Formation of 1,2,5-triaminofluoranthene.

    Substitution: Formation of various substituted fluoranthene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,5-Trinitrofluoranthene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as explosives and dyes, due to its nitroaromatic nature.

Mechanism of Action

The mechanism of action of 1,2,5-Trinitrofluoranthene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the generation of reactive oxygen species (ROS) and the modulation of enzymatic activities. The compound’s nitro groups can undergo redox reactions, influencing cellular redox balance and potentially leading to oxidative stress.

Comparison with Similar Compounds

  • 1,2,4-Trinitrofluoranthene
  • 2,3,5-Trinitrofluoranthene

Comparison: 1,2,5-Trinitrofluoranthene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to 1,2,4-Trinitrofluoranthene and 2,3,5-Trinitrofluoranthene, this compound may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the nitro groups.

Properties

IUPAC Name

1,2,5-trinitrofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N3O6/c20-17(21)9-5-8-6-13(18(22)23)16(19(24)25)15-11-4-2-1-3-10(11)12(7-9)14(8)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXFNAKNAZDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145196
Record name Fluoranthene, 1,2,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102493-22-1
Record name Fluoranthene, 1,2,5-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 1,2,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Trinitrofluoranthene
Reactant of Route 2
1,2,5-Trinitrofluoranthene
Reactant of Route 3
1,2,5-Trinitrofluoranthene
Reactant of Route 4
1,2,5-Trinitrofluoranthene
Reactant of Route 5
1,2,5-Trinitrofluoranthene
Reactant of Route 6
1,2,5-Trinitrofluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.